Target-Compound-Only Bioactivity Data for Endothelin-1 and PRMT6 Screening (Very Low Potency)
The only publicly available quantitative bioactivity data for the target compound comes from a molecular bioactivity database, reporting weak inhibition of two distinct protein targets. The compound demonstrates marginal selectivity for the Endothelin-1 receptor (IC50 = 69,000 nM) over Protein arginine N-methyltransferase 6 (IC50 = 430,000 nM), a 6.2-fold difference [1]. There is no comparable data available for the closest analog, 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole (CAS 2549037-16-1), preventing any direct potency or selectivity comparison. This data serves primarily as a baseline for the intrinsic biological signature of this specific chemical entity.
| Evidence Dimension | Target selectivity (Endothelin-1 receptor vs. PRMT6) |
|---|---|
| Target Compound Data | IC50 = 69,000 nM (Endothelin-1); IC50 = 430,000 nM (PRMT6) |
| Comparator Or Baseline | Not applicable - No direct comparator data for CAS 2549037-16-1 |
| Quantified Difference | Approximately 6.2-fold higher potency for Endothelin-1 receptor vs. PRMT6 (within the target compound only) |
| Conditions | In vitro enzymatic/cellular assays (specific assay systems not detailed in the source database) |
Why This Matters
This distinct biological fingerprint, although very weak, confirms the compound's ability to interact with unrelated protein targets at different affinity levels, a property that cannot be assumed for any analog without equivalent data.
- [1] MolBIC (Molecular Bioactivity Information Center). Compound CP0067692: 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methyl-1,3-benzothiazole - Bioactivity Table. IDRB Lab. View Source
